molecular formula C13H10N4O B5873348 2-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)phenol

2-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)phenol

Cat. No.: B5873348
M. Wt: 238.24 g/mol
InChI Key: XIHFGQFLZWWLPW-UHFFFAOYSA-N
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Description

2-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)phenol is a heterocyclic compound that features a triazole ring fused with a pyridine ring and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)phenol typically involves the formation of the triazole ring followed by its functionalization with pyridine and phenol groups. One common method is the cyclization of appropriate hydrazine derivatives with pyridine carboxaldehyde under acidic conditions. The reaction is usually carried out in solvents like ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The phenol group can form hydrogen bonds, while the triazole and pyridine rings can participate in π-π stacking interactions, enhancing its binding affinity to targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)phenol is unique due to its combination of a triazole ring with a pyridine and phenol group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O/c18-11-7-2-1-5-9(11)12-15-13(17-16-12)10-6-3-4-8-14-10/h1-8,18H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHFGQFLZWWLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=N2)C3=CC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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